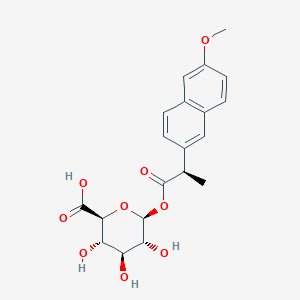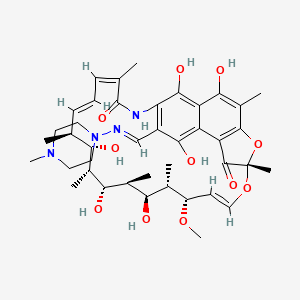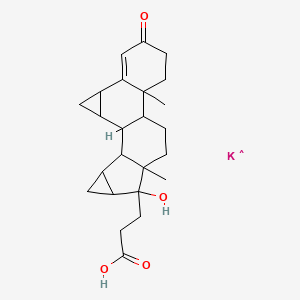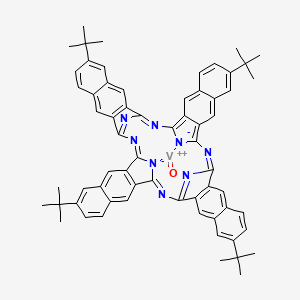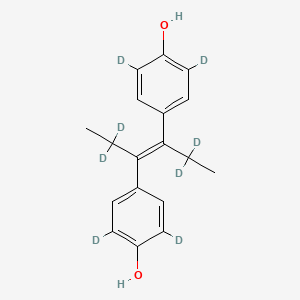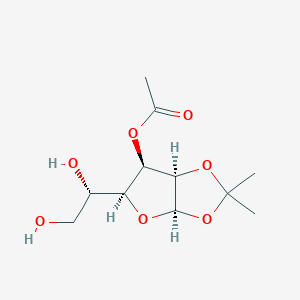
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves acetonation reactions, where specific conditions lead to the formation of isopropylidene derivatives. For instance, the action of ethyl (or methyl) isopropenyl ether on D-galactose under conditions of kinetic control produces 4,6-O-isopropylidene-alpha, beta-D-galactopyranose, showcasing a typical route to such structures (Gelas & Horton, 1979)[https://consensus.app/papers/acetonation-dgalactose-alkyl-isopropenyl-ethers-gelas/c50d7275bd6457c5bbf3bf3bac549433/?utm_source=chatgpt].
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the molecular structure of carbohydrate derivatives. For example, the crystal structure analysis of a related compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-alpha-D-galactopyranoside, provides insights into the conformational dynamics and structural distortions induced by the isopropylidene group (Hoogendorp, Kok, & Romers, 1983)[https://consensus.app/papers/structure-methyl-hoogendorp/b4b99a14798b51179548ef6e214b6640/?utm_source=chatgpt].
Chemical Reactions and Properties
Isopropylidene derivatives of carbohydrates, such as 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose, undergo various chemical reactions, including epimerization, acetal formation, and ring-opening reactions. These reactions highlight the reactivity of the acetyl and isopropylidene groups in different chemical environments (Beigelman, Gurskaya, Tsapkina, & Mikhailov, 1988)[https://consensus.app/papers/epimerization-acetolysis-beigelman/fe2dce7233665051bdc881937104a456/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are key to understanding the behavior of these compounds. X-ray crystallography provides detailed information on the crystalline structure and helps infer physical properties related to stability and solubility (James & Stevens, 1980)[https://consensus.app/papers/xray-study-5oacetyl1234dio-james/ce47588ee11c5b8abd5f814a70afe3e8/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose and its analogs can be explored through their reactivity towards various chemical reagents. Studies on the synthesis, reactions, and derivatization of similar sugar compounds help in understanding the reactivity patterns and chemical stability of these molecules (Fleetwood & Hughes, 1999)[https://consensus.app/papers/synthesis-23oisopropylidene5thiodribose-5thiodribose-fleetwood/7d3f03b4d455595380134a89872cb7d9/?utm_source=chatgpt].
科学的研究の応用
Synthesis of Complex Carbohydrates
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose has been utilized as a key intermediate in the synthesis of complex carbohydrate structures. For instance, it facilitated the first synthesis of β-D-Galf-(1→3)-D-Galp, a repeating unit of the O-antigenic polysaccharide in the lipopolysaccharide of Klebsiella, showcasing its utility in constructing biologically significant molecules (Wang, Zhang, & Ning, 2003). This achievement highlights its role in developing synthetic pathways for oligosaccharides relevant to bacterial pathogenesis and immunology.
Glycoconjugate Synthesis for Tuberculosis Research
Another notable application involves the synthesis of motif E of the Mycobacterium tuberculosis cell wall, a critical target for tuberculosis research. By employing 3-O-benzoyl-1,2-O-isopropylidene-alpha-D-galactofuranose as the glycosyl acceptor, researchers have demonstrated its effectiveness in the regio- and stereospecific synthesis of complex glycostructures related to mycobacterial pathogenesis (Wang & Ning, 2003). This work underscores the compound's significance in developing antigens for vaccine research and diagnostic tools.
Development of Immunomodulatory Agents
The compound's utility extends to the synthesis of galacto-oligosaccharides and related structures with potential applications in immunomodulation and as prebiotics. For example, its use in synthesizing a tetrasaccharide and a hexasaccharide related to arabinogalactans (AGs) from plants demonstrates its versatility in creating molecules with potential health benefits (Ning, Wang, & Yi, 2002).
特性
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWTXULRQTAPZ-SRQGCSHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 27059391 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

